A Comprehensive Technical Guide to 2-Methoxybenzoic Acid and Its Synonyms
A Comprehensive Technical Guide to 2-Methoxybenzoic Acid and Its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Methoxybenzoic acid, a versatile organic compound with applications in various scientific fields. This document details its synonyms and identifiers, experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.
Synonyms and Identifiers for 2-Methoxybenzoic Acid
2-Methoxybenzoic acid is known by a variety of names in scientific literature and commercial databases. A comprehensive list of its synonyms and chemical identifiers is provided below to facilitate accurate identification and sourcing.
| Synonym | Identifier Type | Identifier Value |
| o-Anisic acid | Trivial Name | - |
| Salicylic acid methyl ether | Trivial Name | - |
| O-Methylsalicylic acid | Trivial Name | - |
| 2-Anisic acid | Trivial Name | - |
| Benzoic acid, 2-methoxy- | IUPAC Name | - |
| Kyselina 2-methoxybenzoova | Czech Name | - |
| NSC 3778 | NSC Number | 3778 |
| 2-Methoxybenzoic acid | Primary Name | - |
| CAS Number | Registry Number | 579-75-9 |
| PubChem CID | Database ID | 11370 |
| EC Number | Registry Number | 209-447-8 |
| UNII | FDA Substance ID | 49WA6Z7GZA |
| Beilstein Registry Number | Database ID | 509929 |
| MDL Number | Database ID | MFCD00002431 |
| Molecular Formula | Chemical Formula | C₈H₈O₃ |
| Molecular Weight | Physical Property | 152.15 g/mol |
| InChIKey | Chemical Structure | ILUJQPXNXACGAN-UHFFFAOYSA-N |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of 2-Methoxybenzoic acid, crucial for researchers working with this compound.
Synthesis of 2-Methoxybenzoic Acid from Salicylic Acid
This protocol details the methylation of salicylic acid to produce 2-Methoxybenzoic acid.
Materials:
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Salicylic acid
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Dimethyl sulfate
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Sodium hydroxide
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Hydrochloric acid
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Water
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15 L glass reaction kettle with stirring and low-temperature cycle device
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Standard laboratory glassware
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Oven for drying
Procedure:
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In a 15 L glass reaction kettle, dissolve 0.8 kg (20 mol) of sodium hydroxide in 4.7 L of water with stirring.
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Cool the solution to 0 °C using a low-temperature cycle device.
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Slowly add 1.38 kg (10 mol) of salicylic acid to the cooled solution and continue stirring until it is completely dissolved.
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Add 1 L (10.5 mol) of dimethyl sulfate to the reaction mixture and stir for 30 minutes at 0 °C.
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Increase the temperature of the reaction mixture to 35 °C and maintain for 30 minutes.
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Sequentially add another 1 L (10.5 mol) of dimethyl sulfate.
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Raise the temperature to 45 °C and hold for 1.0 hour.
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Heat the mixed solution to reflux and maintain for 2.0 hours.
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Adjust the pH of the solution to 10 by adding a 40% sodium hydroxide solution.
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Continue to reflux the solution for an additional 2.0 hours.
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Allow the reaction mixture to cool naturally to room temperature.
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Acidify the solution to a pH of 1 by adding hydrochloric acid, which will result in the formation of a significant amount of white precipitate.
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Stir the mixture for 30 minutes to ensure complete precipitation.
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Collect the precipitate by filtration, wash it with water, and dry it in an oven to obtain the final product, 2-methoxybenzoic acid.
Proposed High-Performance Liquid Chromatography (HPLC) Method for Quantification
While a specific, validated HPLC method for 2-Methoxybenzoic acid was not found in the immediate search, the following protocol is proposed based on established methods for similar benzoic acid derivatives.[1][2][3][4] This method would require validation for accuracy, precision, linearity, and sensitivity according to standard laboratory procedures.
Instrumentation and Conditions:
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HPLC System: A standard HPLC system equipped with a UV detector.
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Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A common starting point could be a 65:35 mixture of buffer and acetonitrile.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: UV detection at approximately 230 nm or 254 nm.
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Injection Volume: 10-20 µL.
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Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
Standard and Sample Preparation:
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Standard Stock Solution: Prepare a stock solution of 2-Methoxybenzoic acid (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of acetonitrile and water.
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Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
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Sample Preparation: Dissolve the sample containing 2-Methoxybenzoic acid in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Analysis:
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Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
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Inject the calibration standards to generate a standard curve.
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Inject the prepared samples.
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Quantify the amount of 2-Methoxybenzoic acid in the samples by comparing the peak area to the standard curve.
Synthesis Workflow Visualization
The following diagram illustrates the key steps in the synthesis of 2-Methoxybenzoic acid from salicylic acid.
Caption: Synthesis workflow of 2-Methoxybenzoic acid.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the searched literature detailing the direct interaction of 2-Methoxybenzoic acid with defined signaling pathways. It is often described as a metabolite or used as a building block in the synthesis of other biologically active molecules. Some sources suggest its use in studies related to enzyme inhibition, but do not specify the enzymes or pathways involved.[5] Further research is required to elucidate its precise mechanism of action and its effects on cellular signaling.
As a derivative of benzoic acid, it may share some general properties with this class of compounds, which are known to have roles in various biological processes, including acting as precursors for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase pathways.[6] However, direct evidence for 2-Methoxybenzoic acid's activity in these pathways is not yet well-documented.
Researchers interested in the biological effects of 2-Methoxybenzoic acid are encouraged to perform screening assays against various enzyme families and signaling pathways to identify potential targets.
References
- 1. researchgate.net [researchgate.net]
- 2. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 3. helixchrom.com [helixchrom.com]
- 4. academic.oup.com [academic.oup.com]
- 5. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 6. 2-(4-Methoxybenzoyl)benzoic Acid | Research Chemical [benchchem.com]
